molecular formula C13H14N4O4 B11508089 4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine

4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine

Cat. No.: B11508089
M. Wt: 290.27 g/mol
InChI Key: LTXMSBGEUWOIOH-UHFFFAOYSA-N
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Description

4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine is a heterocyclic compound that contains an oxadiazole ring. . This compound, in particular, has garnered interest due to its unique structural features and potential therapeutic properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine typically involves the cyclization of benzophenone hydrazide followed by nucleophilic alkylation of the heterocyclic scaffold . The general synthetic route includes:

    Cyclization: Benzophenone hydrazide is cyclized to form the oxadiazole ring.

    Nucleophilic Alkylation: The oxadiazole intermediate is then alkylated with morpholine under nucleophilic conditions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, would apply.

Chemical Reactions Analysis

Types of Reactions

4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can convert the nitro group to an amine group.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxadiazole ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and catalytic hydrogenation are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of oxides.

    Reduction: Formation of amines.

    Substitution: Formation of substituted oxadiazole derivatives.

Scientific Research Applications

4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine has been studied for various scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(5-Methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine involves its interaction with specific molecular targets:

Properties

Molecular Formula

C13H14N4O4

Molecular Weight

290.27 g/mol

IUPAC Name

4-[4-(5-methyl-1,3,4-oxadiazol-2-yl)-2-nitrophenyl]morpholine

InChI

InChI=1S/C13H14N4O4/c1-9-14-15-13(21-9)10-2-3-11(12(8-10)17(18)19)16-4-6-20-7-5-16/h2-3,8H,4-7H2,1H3

InChI Key

LTXMSBGEUWOIOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C(O1)C2=CC(=C(C=C2)N3CCOCC3)[N+](=O)[O-]

solubility

>43.5 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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